(2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Methyl-3-bromopropanoyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of a 2-methyl-3-bromopropanoyl group to the proline molecule can potentially alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-bromopropanoyl)-L-proline typically involves the following steps:
Starting Materials: L-proline and 2-methyl-3-bromopropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 2-methyl-3-bromopropanoic acid is activated by the coupling agent and then reacted with L-proline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3-bromopropanoyl)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce a carboxylic acid.
Scientific Research Applications
1-(2-Methyl-3-bromopropanoyl)-L-proline may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of proline derivatives on protein structure and function.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3-bromopropanoyl)-L-proline would depend on its specific interactions with biological molecules. It may act by binding to specific enzymes or receptors, altering their activity and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-3-chloropropanoyl)-L-proline: Similar structure but with a chlorine atom instead of bromine.
1-(2-Methyl-3-iodopropanoyl)-L-proline: Similar structure but with an iodine atom instead of bromine.
1-(2-Methyl-3-fluoropropanoyl)-L-proline: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(2-Methyl-3-bromopropanoyl)-L-proline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties.
Properties
CAS No. |
73800-69-8 |
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Molecular Formula |
C9H14BrNO3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
(2S)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m0/s1 |
InChI Key |
SJYSAVFKJLHJHP-MLWJPKLSSA-N |
Isomeric SMILES |
CC(CBr)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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